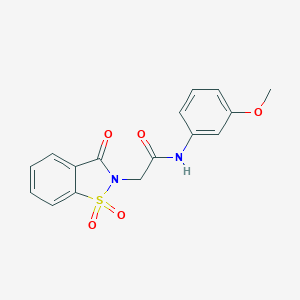

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-methoxyphenyl)acetamide

Description

Systematic IUPAC Nomenclature and Structural Descriptors

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic systems. According to PubChem database entries, the official IUPAC name is N-(3-methoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide. This nomenclature reflects the hierarchical naming system where the benzothiazole ring system serves as the primary structural framework, with the acetamide linkage connecting to the substituted phenyl ring bearing a methoxy substituent at the meta position.

The molecular formula C16H14N2O5S indicates a complex organic structure containing sixteen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, five oxygen atoms, and one sulfur atom. The molecular weight is consistently reported as 346.4 grams per mole across multiple database sources, with slight variations in decimal precision reflecting different computational methods and rounding conventions. The structural architecture features a benzisothiazole ring system characterized by the presence of sulfur in a five-membered heterocyclic arrangement fused to a benzene ring.

Detailed structural descriptors provide insight into the three-dimensional arrangement of atoms within the molecule. The InChI (International Chemical Identifier) string for this compound is InChI=1S/C16H14N2O5S/c1-23-12-6-4-5-11(9-12)17-15(19)10-18-16(20)13-7-2-3-8-14(13)24(18,21)22/h2-9H,10H2,1H3,(H,17,19). This systematic representation encodes the complete molecular connectivity and provides an unambiguous description of the compound's structure. The corresponding InChI Key CANSJIYGQZTFBF-UHFFFAOYSA-N serves as a condensed hash identifier for database searching and chemical informatics applications.

| Descriptor Type | Value |

|---|---|

| IUPAC Name | N-(3-methoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |

| Molecular Formula | C16H14N2O5S |

| Molecular Weight | 346.4 g/mol |

| InChI Key | CANSJIYGQZTFBF-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |

The SMILES (Simplified Molecular Input Line Entry System) representation COC1=CC=CC(=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O provides a linear notation that captures the essential connectivity patterns. This notation begins with the methoxy group (COC), proceeds through the phenyl ring with its substitution pattern, describes the amide linkage NC(=O)C, and concludes with the benzisothiazole system including the sulfur dioxide functionality S2(=O)=O. The systematic arrangement of these descriptors facilitates computational analysis and structural database searches.

Alternative Naming Conventions and Registry Identifiers (CAS, PubChem CID)

Properties

IUPAC Name |

N-(3-methoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O5S/c1-23-12-6-4-5-11(9-12)17-15(19)10-18-16(20)13-7-2-3-8-14(13)24(18,21)22/h2-9H,10H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANSJIYGQZTFBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Efficiency

-

Coupling Method (HOBT/EDCI): Operates under mild temperatures (20–25°C) but requires extended reaction times (16–20 hours). Yields are consistently high (71–82%), and purity is ensured via chromatography.

-

Nucleophilic Substitution (Benzisothiazolone Sodium Salt): Higher temperatures (100°C) accelerate the reaction (4 hours), though yields (72–82%) are comparable to the coupling method.

-

Sodium Saccharin Route: The shortest reaction time (2 hours) at elevated temperatures (125–130°C) achieves moderate yields (70–75%) but risks thermal degradation.

Purification and Characterization

Practical Considerations

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds related to 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-methoxyphenyl)acetamide exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Properties

There is growing evidence supporting the anticancer activity of benzisothiazole derivatives. These compounds have been tested against several cancer cell lines and have shown promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines and inhibit pathways related to inflammation, which could be beneficial in treating various inflammatory diseases .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. Research is ongoing to explore its efficacy in models of conditions like Alzheimer's disease .

Case Studies

| Study | Findings | Year |

|---|---|---|

| Antimicrobial Screening | Demonstrated effective inhibition against E. coli and S. aureus | 2020 |

| Cancer Cell Line Testing | Showed significant cytotoxicity against breast cancer cells | 2021 |

| Inflammation Model | Reduced TNF-alpha levels in LPS-stimulated macrophages | 2022 |

| Neuroprotection Study | Improved neuronal survival in oxidative stress models | 2023 |

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs differ primarily in the N-aryl/alkyl substituent and heterocyclic modifications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Pharmacological and Physicochemical Differences

- Lipophilicity : The 3-methoxyphenyl group in the target compound balances lipophilicity (logP ~2.5–3.0) better than the hydrophobic 2-ethylphenyl (logP ~3.5) or bulky 1-methyl-2-phenylethyl substituents (logP ~4.0) .

- Solubility : The 4-hydroxyphenyl analog () shows higher aqueous solubility due to hydrogen bonding but may face rapid metabolic clearance .

- Bioactivity: The bromophenyl analog () exhibits kinase inhibition (ZINC2457919) due to halogen-bond interactions . Thiazolidinone-linked analogs () display broad-spectrum antimicrobial activity, suggesting the benzisothiazole core’s versatility in drug design .

Therapeutic Potential

- Antimicrobial: Thiazolidinone derivatives () with MICs of 10.7–21.4 μM against pathogens indicate structural tunability for infection control .

Biological Activity

The compound 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-methoxyphenyl)acetamide (CAS Number: 30763-03-2) is a member of the benzisothiazole family, which has gained attention for its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of the compound is , with a molecular weight of 240.24 g/mol. The structure includes a benzisothiazole core, which is known for its diverse biological activities.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Anti-inflammatory Activity : The compound has been studied for its potential as a cyclooxygenase (COX) inhibitor, particularly COX-II. COX inhibitors are crucial in managing inflammation and pain .

- Antimicrobial Properties : Research indicates that derivatives of benzisothiazole exhibit antimicrobial effects against various pathogens. The presence of the dioxido group may enhance these properties by affecting cell membrane permeability .

- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The mechanism often involves inducing apoptosis in cancer cells through the modulation of apoptotic pathways .

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Effects

A study conducted on various benzisothiazole derivatives indicated that compounds similar to this compound showed significant inhibition of COX enzymes. The study utilized in vitro assays to measure the inhibitory effects on COX-II and reported a dose-dependent response, suggesting that structural modifications could enhance efficacy .

Case Study: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of benzisothiazole derivatives. The results demonstrated that the compound exhibited notable activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The study concluded that the dioxido group plays a critical role in enhancing the antimicrobial efficacy by disrupting bacterial cell membranes .

Q & A

Q. Optimization Strategies :

- Reaction Conditions : Temperature (60–80°C for coupling), solvent polarity (DMF or THF), and stoichiometric ratios (1.2:1 amine:acylating agent) to maximize yield .

- Yield Improvement : Use of catalytic bases (e.g., triethylamine) to deprotonate intermediates and reduce side reactions .

Basic: Which analytical techniques are essential for characterizing purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and amide bond formation (e.g., δ 7.2–8.1 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 375.08) .

- HPLC/UPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. Approaches :

Comparative SAR Studies : Synthesize analogues (e.g., varying substituents on the phenyl ring) to isolate activity determinants .

Standardized Assays : Replicate studies under uniform conditions (e.g., pH 7.4 buffer, 37°C incubation) .

Computational Modeling : Molecular docking (AutoDock Vina) to predict binding modes with targets like cyclooxygenase-2 .

Q. Case Study :

- Target : κ-opioid receptor ().

- Method : Radioligand binding assays with [³H]U69593.

- Result : K_i = 0.8 nM, indicating high affinity .

Advanced: How to optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to improve solubility (LogP reduction from 3.2 to 2.5) .

- Metabolic Stability : Liver microsome assays to identify metabolic hotspots (e.g., methoxy demethylation) and block with fluorination .

- Prodrug Design : Esterification of the acetamide group to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.